2-(Benzyloxy)-alpha-(trifluoromethyl)benzyl Alcohol
CAS No.:
Cat. No.: VC20121339
Molecular Formula: C15H13F3O2
Molecular Weight: 282.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H13F3O2 |
|---|---|
| Molecular Weight | 282.26 g/mol |
| IUPAC Name | 2,2,2-trifluoro-1-(2-phenylmethoxyphenyl)ethanol |
| Standard InChI | InChI=1S/C15H13F3O2/c16-15(17,18)14(19)12-8-4-5-9-13(12)20-10-11-6-2-1-3-7-11/h1-9,14,19H,10H2 |
| Standard InChI Key | DOTUQLQTJHCTJA-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)COC2=CC=CC=C2C(C(F)(F)F)O |
Introduction
Molecular Structure and Physicochemical Properties
The molecular formula of 2-(Benzyloxy)-alpha-(trifluoromethyl)benzyl alcohol is C₁₅H₁₃F₃O₂, with a molecular weight of 282.26 g/mol. The compound’s structure features a benzyl alcohol core substituted at the alpha position with a trifluoromethyl group (-CF₃) and at the ortho position with a benzyloxy group (-OCH₂C₆H₅). This arrangement creates a sterically hindered environment while introducing strong electron-withdrawing (trifluoromethyl) and lipophilic (benzyloxy) effects.
Key Structural Features:
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Trifluoromethyl Group: The -CF₃ group significantly alters the compound’s electronic profile, increasing its electrophilicity and stability against metabolic degradation .
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Benzyloxy Group: The -OCH₂C₆H₅ moiety enhances lipophilicity, improving membrane permeability and bioavailability.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₁₃F₃O₂ | |
| Molecular Weight | 282.26 g/mol | |
| Boiling Point | Not reported | – |
| Melting Point | Not reported | – |
| Solubility | Likely soluble in organic solvents (e.g., DCM, THF) |
Synthesis Methods
The synthesis of 2-(Benzyloxy)-alpha-(trifluoromethyl)benzyl alcohol typically involves multi-step organic reactions, leveraging protective group strategies and fluorination techniques. Industrial-scale synthesis often employs continuous flow reactors to optimize yield and minimize by-products.
Representative Synthetic Pathway:
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Benzylation: Protection of the hydroxyl group in benzyl alcohol using benzyl bromide under basic conditions.
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Trifluoromethylation: Introduction of the -CF₃ group via radical trifluoromethylation or nucleophilic substitution with trifluoromethylating reagents (e.g., Ruppert-Prakash reagent).
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Deprotection: Selective removal of protective groups to yield the final product.
Table 2: Industrial Synthesis Parameters
| Parameter | Condition | Source |
|---|---|---|
| Reactor Type | Continuous flow reactor | |
| Catalyst | Not specified | – |
| Yield | Not reported | – |
Applications in Stereoselective Glycosylation
Recent advancements in carbohydrate chemistry have highlighted the role of trifluoromethylated benzyl groups in enhancing 1,2-cis-selectivity during glycosylation reactions. In a landmark study, substitution of benzyl groups in glucosyl imidate donors with trifluoromethylbenzyl groups resulted in a 14:1 to 34:1 α/β selectivity ratio when activated with TMS-I and triphenylphosphine oxide (TPPO) .
Mechanistic Insights:
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Electronic Effects: The electron-withdrawing -CF₃ group stabilizes oxocarbenium ion intermediates, favoring associative pathways that lead to 1,2-cis products .
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Steric Effects: Bulky 3,5-bis-trifluoromethylbenzyl groups further restrict rotational freedom, enhancing stereocontrol .
Table 3: Stereoselectivity in Glycosylation Reactions
| Donor | Acceptor | α/β Ratio | Source |
|---|---|---|---|
| Bn-protected glucosyl TCAI | N-Cbz-3-aminopropanol | 13:1 | |
| CF₃Bn-protected glucosyl TCAI | Same acceptor | 23:1 | |
| 3,5-bis-CF₃Bn-protected PTFAI | 3-azidopropanol | 34:1 |
Industrial and Academic Research Trends
In academia, this compound is utilized to develop novel glycosylation protocols and probe reaction mechanisms . Industrially, it serves as a precursor for:
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Pharmaceutical Intermediates: Synthesis of fluorinated drug candidates with improved metabolic stability.
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Materials Science: Fabrication of fluorinated polymers with enhanced thermal and chemical resistance.
Comparative Analysis with Related Compounds
Table 4: Comparison with alpha-(Trifluoromethyl)benzyl Alcohol
| Property | 2-(Benzyloxy)-alpha-(trifluoromethyl)benzyl Alcohol | alpha-(Trifluoromethyl)benzyl Alcohol |
|---|---|---|
| Molecular Formula | C₁₅H₁₃F₃O₂ | C₈H₇F₃O |
| Molecular Weight | 282.26 g/mol | 176.14 g/mol |
| Key Functional Groups | -CF₃, -OCH₂C₆H₅ | -CF₃ |
| Applications | Glycosylation, drug synthesis | Solvent, intermediate |
| Bioavailability | High (lipophilic) | Moderate |
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